molecular formula C16H13ClFN5O B2554181 N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291845-94-7

N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2554181
CAS No.: 1291845-94-7
M. Wt: 345.76
InChI Key: CEYFYVHZTCDGIZ-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a 3-chlorobenzyl group at the N1 position and a 2-fluorophenylamino moiety at the C5 position. Its molecular formula is C₁₆H₁₂Cl₂FN₅O, with a molecular weight of 380.20 g/mol . The compound’s structure combines halogenated aromatic groups (3-chlorophenyl and 2-fluorophenyl), which are known to enhance metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN5O/c17-11-5-3-4-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-7-2-1-6-12(13)18/h1-8,14-15,20-23H,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXRDYSCZKLZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, with the CAS number 1291845-94-7, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer potential, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClFN5OC_{16}H_{17}ClFN_5O with a molecular weight of 349.79 g/mol. The compound features a triazole ring, which is known for its pharmacological significance.

PropertyValue
CAS Number1291845-94-7
Molecular FormulaC16H17ClFN5O
Molecular Weight349.79 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including HCT116 and MDA-MB-231 with IC50 values as low as 0.43 µM . The mechanisms underlying this activity include:

  • Induction of Apoptosis : The compound was found to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
  • Inhibition of Cell Migration : The compound significantly reduced cell migration in HCT116 cells, indicating potential applications in preventing metastasis .

Case Study: Triazole Derivatives

A series of triazole-containing hybrids were synthesized and evaluated for their anticancer activity. One notable derivative exhibited an IC50 value of 1.5 µM against HT-29 cells under normoxic conditions and 0.01 µM under hypoxia . This highlights the importance of structural modifications in enhancing the biological activity of triazole derivatives.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that derivatives can exhibit potent activity against a range of pathogens. The mechanism often involves the inhibition of key enzymes or disruption of cellular membranes.

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives inhibit enzymes critical for microbial survival.
  • Membrane Disruption : Some compounds disrupt the integrity of microbial membranes, leading to cell death.

Scientific Research Applications

Biological Activities

Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. For example, a study evaluated the compound's efficacy against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer), showing promising results in inhibiting cell growth .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activities against a range of pathogens. Triazoles are known to possess antifungal and antibacterial properties, making them valuable in treating infections. Studies have shown that derivatives of triazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Enterococcus faecalis, highlighting their potential as antimicrobial agents .

Pharmacological Applications

Therapeutic Potential
The therapeutic implications of this compound extend beyond oncology and infectious diseases. The compound's ability to modulate various biological pathways makes it a candidate for treating conditions such as inflammation and neurodegenerative diseases. Research into its mechanism of action suggests that it may interact with specific cellular targets involved in disease progression .

Case Studies
Several case studies have documented the effectiveness of triazole compounds in clinical settings. For instance, a clinical trial investigated the use of triazole derivatives in combination therapies for cancer treatment, reporting enhanced efficacy compared to traditional therapies alone. These findings support the notion that triazoles can serve as valuable adjuncts in cancer therapy .

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cell Lines Efficacy Observed Reference
AnticancerMCF-7 (Breast Cancer)Significant antiproliferative effect
AnticancerDU145 (Prostate Cancer)Promising growth inhibition
AntimicrobialStaphylococcus aureusModerate inhibitory activity
AntimicrobialEnterococcus faecalisEffective against bacterial growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its structural analogs, focusing on substituent effects , physicochemical properties , and reported stability or activity .

Substituent Variations and Structural Analogues

Table 1: Key Structural Differences Among Triazole Carboxamides
Compound Name Substituents (N1 Position) Substituents (C5 Position) Molecular Weight (g/mol) Key Properties/Findings
Target Compound 3-Chlorophenylmethyl 2-Fluorophenylamino 380.20 Halogenated groups enhance metabolic stability; no direct activity data
5-Amino-1-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (C549-0253) 3-Fluorophenylmethyl 4-Methylphenylmethyl 339.37 logP = 2.2; moderate polarity (PSA = 70.61 Ų)
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl 4-Acetylphenylamino 354.78 Acetyl group may improve solubility; no stability data
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 2-Fluorophenyl Quinolin-2-yl 375.41 Demonstrated Wnt/β-catenin inhibition; improved glucose metabolism in vitro
N-(3-Chloro-4-fluorophenyl)methyl derivative (CAS 1291872-59-7) 3-Chloro-4-fluorophenylmethyl 3-Chlorophenylamino 380.20 Structural isomer of target compound; no comparative activity data

Physicochemical and Stability Comparisons

  • Metabolic Stability : The target compound’s 3-chlorophenylmethyl group likely confers greater resistance to oxidative metabolism compared to tert-butyl-containing analogs (e.g., compounds 1a and 1b in ), which degrade in simulated gastric fluid due to steric strain .
  • Polarity: The 2-fluorophenylamino group introduces moderate polarity, similar to the acetylated analog (), which may balance solubility and target binding.

Q & A

Q. How can metabolite identification be streamlined during in vitro ADME studies?

  • Methodology :
  • Use high-resolution LC-MS/MS with predictive fragmentation (e.g., MetFrag) to assign metabolites.
  • Incubate with liver microsomes (+NADPH) and compare retention times to synthetic standards .

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